リン酸サマリウム

説明

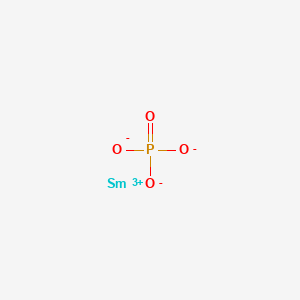

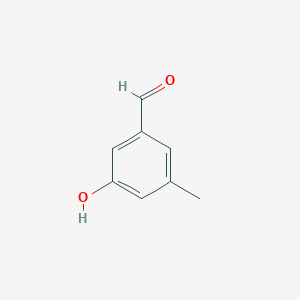

Samarium phosphate is an inorganic compound with the chemical formula SmPO₄. It is one of the phosphates of samarium, a rare earth element. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .

科学的研究の応用

Samarium phosphate has several applications in scientific research:

Optics and Electrochemistry: Phosphate glasses, including those doped with samarium, are used in various optical and electrochemical applications.

Nuclear Waste Management: Phosphate glasses are also used as hosts for nuclear wastes due to their stability and containment properties.

作用機序

Target of Action

Samarium phosphate, also known as samarium(3+);phosphate, is an inorganic compound It has been used in trials studying the treatment and prevention of pain, cancer, metastasis, prostate cancer, and metastatic osteosarcoma .

Mode of Action

For instance, samarium(III) phosphate reacts with sodium fluoride at 750 °C to form Na2SmF2PO4 . This suggests that samarium phosphate can interact with its targets and induce changes in their state.

Biochemical Pathways

Phosphorus, a component of samarium phosphate, plays a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in atp synthesis, nadph production, and its presence in several key enzymes .

Pharmacokinetics

It is known that samarium compounds are generally insoluble in fluids at neutral ph, and their solubility increases with decreasing ph . This could impact the bioavailability of samarium phosphate in the body.

Result of Action

Samarium doped hydroxyapatite coatings have demonstrated good biocompatibility with cells, suggesting that samarium phosphate could potentially have beneficial effects at the cellular level .

Action Environment

The action, efficacy, and stability of samarium phosphate can be influenced by environmental factors. For instance, the solubility of samarium compounds, including samarium phosphate, can be influenced by the pH of the environment . Additionally, the reaction of samarium(III) phosphate with sodium fluoride occurs at a high temperature of 750 °C , indicating that temperature can also influence the action of samarium phosphate.

生化学分析

Biochemical Properties

Samarium phosphate interacts with various biomolecules in biochemical reactions. For instance, it has been reported that samarium phosphate can interact with flap endonucleases, enzymes involved in DNA replication and repair . The active site of these enzymes contains two samarium ions, which directly interact with the terminal phosphate of the product complex .

Cellular Effects

Samarium phosphate has been shown to have significant effects on various types of cells and cellular processes. For example, samarium-doped hydroxyapatite nanoparticles, which include samarium phosphate, have demonstrated biocompatibility with a bone-derived cell line MC3T3-E1 . These nanoparticles have a positive, albeit limited, effect on the actin dynamics, osteogenesis, and cell migration .

Molecular Mechanism

The mechanism of action of samarium phosphate at the molecular level involves its interactions with biomolecules and its effects on gene expression. For instance, in the case of flap endonucleases, samarium phosphate is involved in the cleavage at a single phosphate diester . The detailed molecular mechanism of samarium phosphate’s action remains to be fully elucidated.

Temporal Effects in Laboratory Settings

It is known that samarium phosphate forms crystals of the monoclinic crystal system , suggesting that it has a stable structure

Metabolic Pathways

Given its interactions with enzymes such as flap endonucleases , it is likely that samarium phosphate plays a role in DNA replication and repair pathways.

準備方法

Synthetic Routes and Reaction Conditions: Samarium phosphate can be synthesized through several methods:

Reaction with Sodium Metaphosphate: Samarium phosphate can be obtained by reacting sodium metaphosphate with any soluble samarium salt.

Reaction with Phosphoric Acid: Another method involves reacting phosphoric acid with samarium chloride.

Industrial Production Methods: While specific industrial production methods for samarium phosphate are not extensively documented, the general approach involves the above-mentioned reactions under controlled conditions to ensure purity and yield.

Types of Reactions:

Reaction with Sodium Fluoride: Samarium phosphate reacts with sodium fluoride at high temperatures (around 750°C) to form sodium samarium fluoride phosphate (Na₂SmF₂PO₄).

Reaction with Acids: Samarium dissolves readily in dilute sulfuric acid, forming a yellow solution of samarium ions and hydrogen gas.

Common Reagents and Conditions:

Sodium Metaphosphate and Soluble Samarium Salts: Used in the synthesis of samarium phosphate.

Phosphoric Acid and Samarium Chloride: Another combination for synthesis.

Major Products Formed:

Sodium Samarium Fluoride Phosphate: Formed from the reaction with sodium fluoride.

Samarium Ions and Hydrogen Gas: Formed from the reaction with sulfuric acid.

類似化合物との比較

Samarium Oxide (Sm₂O₃): A stable oxide of samarium used in various applications, including ceramics and glass manufacturing.

Samarium Chloride (SmCl₃): Used in organic synthesis and as a precursor for other samarium compounds.

Samarium Iodide (SmI₂): Known for its use in organic synthesis as a reducing agent.

Uniqueness of Samarium Phosphate: Samarium phosphate stands out due to its specific applications in radiotherapy and its stability in phosphate glass matrices, making it a valuable compound in both medical and industrial fields .

特性

IUPAC Name |

samarium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Sm/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRVEOKYZKROCC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SmPO4, O4PSm | |

| Record name | Samarium(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_phosphate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928706 | |

| Record name | Samarium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-57-1 | |

| Record name | Samarium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)

![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)